Naphthalen-1-yl 4-chloro-2,5-dimethoxybenzene-1-sulfonate
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Overview
Description
Naphthalen-1-yl 4-chloro-2,5-dimethoxybenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates This compound is characterized by the presence of a naphthalene ring and a benzene ring substituted with chlorine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl 4-chloro-2,5-dimethoxybenzene-1-sulfonate typically involves the reaction of naphthalene derivatives with sulfonating agents. One common method is the sulfonation of naphthalene with chlorosulfonic acid, followed by the reaction with 4-chloro-2,5-dimethoxybenzene. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These methods ensure high yield and purity of the compound. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl 4-chloro-2,5-dimethoxybenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfinates.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted naphthalenes and benzene derivatives.
Oxidation Reactions: Major products are sulfone derivatives.
Reduction Reactions: Products include sulfinates and other reduced forms of the compound.
Scientific Research Applications
Naphthalen-1-yl 4-chloro-2,5-dimethoxybenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonate derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Naphthalen-1-yl 4-chloro-2,5-dimethoxybenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong interactions with active sites of enzymes, inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- 9-(Naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene
- 1-(4-(10-(naphthalen-1-yl)anthracen-9-yl)phenyl)dibenzo[b,d]furan
Uniqueness
Naphthalen-1-yl 4-chloro-2,5-dimethoxybenzene-1-sulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both naphthalene and benzene rings, along with the sulfonate group, makes it a versatile compound for various chemical reactions and applications .
Properties
IUPAC Name |
naphthalen-1-yl 4-chloro-2,5-dimethoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO5S/c1-22-16-11-18(17(23-2)10-14(16)19)25(20,21)24-15-9-5-7-12-6-3-4-8-13(12)15/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSBYTVKBWWROB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)OC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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